法罗培南相关化合物 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

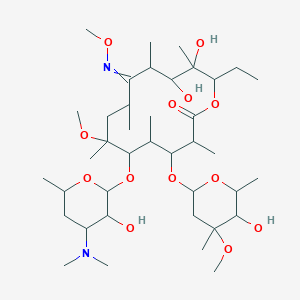

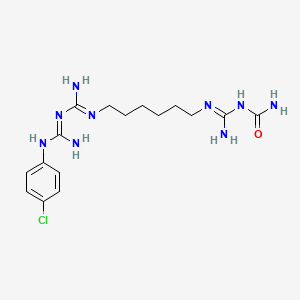

Faropenem Related Compound 1 is an impurity of Faropenem . Faropenem is an oral penem, closely related to the carbapenem class, and is used for the treatment of bacterial infections . The compound appears as a white to light brown powder .

Synthesis Analysis

The synthesis of Faropenem and its related compounds involves various chemical reactions. A synthetic method of Faropenem sodium has been reported, which replaces the allyloxy oxalyl chloride in traditional handicraft using chlorine oxalic acid to p-Nitrobenzyl .Molecular Structure Analysis

The molecular formula of Faropenem Related Compound 1 is C16H29NO4SSi . Its molecular weight is 359.56 .Chemical Reactions Analysis

Faropenem, the parent compound of Faropenem Related Compound 1, is a beta-lactam antibiotic. Like other beta-lactam antibiotics, it acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria .科学研究应用

Treatment of Enterobacterales Infections

Faropenem and other oral penems have been used for the treatment of Enterobacterales infections . These infections are caused by a large family of Gram-negative bacteria that include many of the more familiar pathogens, such as Salmonella, Escherichia coli, Yersinia pestis, Klebsiella and Shigella.

Development of Resistance

There is evidence for the development of resistance to Faropenem . This resistance can occur when bacteria change in response to the use of these medicines, leading to reduced or no effectiveness of the drug.

Cross-Resistance to Carbapenems

Preliminary in vitro evidence suggests that resistance to Faropenem might foster cross-resistance to carbapenems . Carbapenems are a class of highly effective antibiotic agents commonly used for the treatment of severe or high-risk bacterial infections.

Treatment of Urinary Tract Infections (UTIs)

Oral penem antibiotics, including Faropenem, are used for the treatment of urinary tract infections (UTIs) . UTIs are infections that occur in any part of the urinary system, which includes the kidneys, bladder, ureters, and urethra.

Impact on Public Health

Exploring the use of oral penem, including Faropenem, helps to better understand the impact of antibiotic resistance on public health . This understanding can inform the management of infectious diseases, including UTIs.

Treatment of Acute Uncomplicated Cystitis

Faropenem has been used in the treatment of acute uncomplicated cystitis . Cystitis is a common disease in women, and the most common pathogen is Escherichia coli .

作用机制

Target of Action

Faropenem, a member of the penem group of beta-lactam antibiotics, primarily targets penicillin-binding proteins (PBPs) in bacteria . These proteins play a crucial role in the synthesis of bacterial cell walls, making them a key target for many antibiotics .

Mode of Action

Like other beta-lactam antibiotics, Faropenem acts by inhibiting the synthesis of bacterial cell walls . It achieves this by inhibiting the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This disruption in the cell wall synthesis leads to bacterial cell death .

Biochemical Pathways

Faropenem’s action on PBPs affects the biochemical pathway responsible for bacterial cell wall synthesis . By inhibiting the cross-linkage of peptidoglycan chains, Faropenem prevents the proper formation of the bacterial cell wall, leading to cell lysis and death . The exact downstream effects of this disruption are dependent on the specific bacterial species and strain.

Pharmacokinetics

Faropenem medoxomil, the prodrug form of Faropenem, offers dramatically improved oral bioavailability, leading to higher systemic concentrations of the drug . It is approximately 90–95% bound to serum proteins, and its half-life is approximately 0.8 hours . After oral administration, Faropenem medoxomil is readily absorbed and rapidly hydrolyzed to the active drug Faropenem .

Result of Action

The result of Faropenem’s action is the effective killing of susceptible bacteria. It has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes .

Action Environment

The efficacy of Faropenem can be influenced by various environmental factors, including the presence of antibiotic resistance mechanisms in bacteria . For instance, some studies have reported urinary tract infection (UTI) persistence or recurrence after Faropenem treatment, potentially indicating the development of resistance

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis of Faropenem Related Compound 1 can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2,3-dihydro-1H-pyrrolizine-1-carboxylic acid", "Ethyl chloroformate", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid using ethyl chloroformate in the presence of sodium hydroxide to form the corresponding ethyl ester intermediate.", "Step 2: Reduction of the pyrrolizine ring using sodium borohydride in methanol to form the corresponding pyrrolidine intermediate.", "Step 3: Deprotection of the ethyl ester group using hydrochloric acid to form the corresponding pyrrolidine carboxylic acid intermediate.", "Step 4: Formation of Faropenem Related Compound 1 by reaction of the pyrrolidine carboxylic acid intermediate with sodium hydroxide and sodium chloride in water." ] } | |

CAS 编号 |

106560-32-1 |

分子式 |

C16H29NO4SSi |

分子量 |

359.56 |

外观 |

White to light brown powder |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

(2R)- 2-Furancarbothioic acid, tetrahydro-, S-[(2R,3S)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-4-oxo-2-azetidinyl] ester; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)

![6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one](/img/structure/B601419.png)